molecular formula C5H2BrCl2N B1438503 4-Bromo-2,5-dichloropyridine CAS No. 1184917-16-5

4-Bromo-2,5-dichloropyridine

Cat. No.: B1438503
CAS No.: 1184917-16-5
M. Wt: 226.88 g/mol
InChI Key: KKWPWIYBRGEYEB-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichloropyridine is a chemical compound with the molecular formula C5H2BrCl2N . It is a solid substance stored at 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of this compound can be achieved using 2-amino-4-thloropyridine as a starting raw material. A key intermediate is obtained through the bromination reaction, with a yield greater than 80%. The this compound is then obtained through diazotization and chlorination, with a total yield greater than 50% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrCl2N/c6-3-1-5(8)9-2-4(3)7/h1-2H . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.89 . It is a solid substance stored at 2-8°C in an inert atmosphere .

Scientific Research Applications

Selective Functionalization of Dichloropyridines

4-Bromo-2,5-dichloropyridine can be selectively functionalized at various sites, enabling precise chemical modifications. This property is useful in synthetic organic chemistry for creating complex molecules with specific structural features. For instance, dichloropyridines such as this compound can undergo deprotonation at specific positions, allowing for targeted reactions and the creation of diverse derivatives (Marzi, Bigi, & Schlosser, 2001).

Halogen/Halogen Displacement in Pyridines

In studies involving silyl-mediated halogen/halogen displacement, compounds like this compound demonstrate unique reactivity patterns. These reactions are significant in the synthesis of halogenated pyridines, which are important intermediates in pharmaceutical and agrochemical industries. The selective halogen displacement at specific positions in the pyridine ring showcases the compound's versatility in synthetic chemistry (Schlosser & Cottet, 2002).

Amination Reactions

This compound is also a valuable substrate in selective amination reactions. These reactions are crucial in synthesizing various aminated pyridine derivatives, which have wide-ranging applications in medicinal chemistry and materials science. For example, the catalyzed amination of dichloropyridines leads to highly selective and efficient formation of amino-substituted pyridine products (Ji, Li, & Bunnelle, 2003).

Suzuki Cross-Coupling Reactions

This compound plays a key role in Suzuki cross-coupling reactions. This reaction type is fundamental in creating biaryl compounds, often used in the development of new pharmaceuticals and advanced materials. The ability of this compound to engage in these reactions demonstrates its utility in complex molecular synthesis (Nazeer et al., 2020).

Safety and Hazards

The safety information for 4-Bromo-2,5-dichloropyridine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

4-bromo-2,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-3-1-5(8)9-2-4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWPWIYBRGEYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657722
Record name 4-Bromo-2,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184917-16-5
Record name 4-Bromo-2,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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